2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine
Description
2-{5H,6H,7H-Cyclopenta[d]pyrimidin-2-yl}ethan-1-amine is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with an ethanamine side chain. This structure combines the aromaticity of pyrimidine with the strained cyclopentane ring, conferring unique electronic and steric properties. The compound is often synthesized via reductive amination or nucleophilic substitution, as seen in related cyclopenta[d]pyrimidine derivatives (e.g., LiAlH4-mediated reductions in ). Its dihydrochloride salt form (CAS 1268334-83-3) is commonly used to enhance solubility and stability for pharmacological studies .
Properties
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-5-4-9-11-6-7-2-1-3-8(7)12-9/h6H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJIWIDCYPQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Cyclopenta[d]pyrimidine derivatives (e.g., target compound and ) exhibit strain-induced reactivity, making them suitable for kinase inhibitor design. In contrast, triazolo- or benzoimidazole-based analogs () prioritize aromatic stacking interactions .
Substituent Effects :
- Halogenation : Chloro-substituted cyclopenta[d]pyrimidine () shows higher electrophilicity than the parent ethanamine derivative, favoring covalent binding to cysteine residues in enzymes .
- Salt Forms : Dihydrochloride salts () improve aqueous solubility, critical for in vivo applications, whereas free bases () are preferred for organic-phase reactions .
Synthetic Yields :
- Benzo[d]imidazole derivatives () achieve higher yields (86%) compared to fluorinated pyrrolo[2,3-d]pyrimidines (72.7%, ), likely due to steric hindrance in the latter .
Biological Activity
The compound 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine, also known by its CAS number 1368932-40-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopenta[d]pyrimidine moiety that is linked to an ethanamine group. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including anticancer effects, enzyme inhibition, and potential psychopharmacological effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential of cyclopenta[d]pyrimidine derivatives as anticancer agents. For instance:
- Inhibition of V600EBRAF : A study explored various derivatives designed to inhibit the V600EBRAF mutation associated with melanoma. Compounds structurally related to this compound showed promising inhibitory activity against this target .
| Compound | IC50 (µM) | % Inhibition (at 1 µM) |
|---|---|---|
| 12e | 0.49 | 98 |
| 12i | - | 91 |
| 12l | - | 99 |
These results suggest that the compound could be a candidate for further development in cancer therapeutics.
The mechanism by which compounds like this compound exert their biological effects often involves modulation of key signaling pathways associated with cell proliferation and survival. For example:
- Cell Cycle Arrest : In cell cycle analysis involving treated cancer cell lines, it was observed that certain derivatives led to an increase in the S-phase population, indicating a blockade in DNA replication processes .
Case Studies
Several case studies have investigated the biological activity of cyclopenta[d]pyrimidine derivatives:
- Melanoma Cell Lines : In a study assessing various derivatives against melanoma cell lines (SK-MEL-5), significant growth inhibition was noted with some compounds achieving over 90% inhibition at specific concentrations .
- Ovarian Cancer : Another study reported that certain derivatives exhibited substantial inhibitory effects on ovarian cancer cell lines (OVCAR-4), with one compound showing a 71% inhibition rate .
- Renal Cancer : Compounds tested against renal cancer cell lines also demonstrated promising results, suggesting broad-spectrum anticancer activity across different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
